molecular formula C8H10Cl3N B1370272 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride CAS No. 143016-68-6

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride

Cat. No. B1370272
CAS RN: 143016-68-6
M. Wt: 226.5 g/mol
InChI Key: UZYOEPBKRIJNLU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring which is a six-membered ring with two nitrogen atoms. It also has two chloromethyl groups and three methyl groups attached to it .


Physical And Chemical Properties Analysis

This compound is a white crystalline powder with a melting point of 184-187°C. It is soluble in water and ethanol, and slightly soluble in ether. It has a boiling point of 283.6°C and a density of 1.34 g/cm³ .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis Processes : This compound can be synthesized through various processes. Singh et al. (1990) demonstrated a method involving the reaction of phosphorus oxychloride with 2,6-dimethylpyridine N-oxide hydrochloride (Singh, Lesher, & Pennock, 1990). Another approach described by Gui (2004) involved N-oxidation, nitration, methoxylation, acylation, and hydrolysis, followed by chlorination and salification to synthesize the compound (Gui, 2004). Liang (2007) also reported a synthesis method using a POCl3/CH2Cl2/Et3N system as a highly selective chlorinating reagent (Liang, 2007).

  • Chemical Reactions and Derivatives : Various chemical reactions and derivative formations involving this compound have been studied. Ma et al. (2018) researched the treatment of 2-(chloromethyl)-pyridine derivatives with 1-(4-chloro-phenyl)imidazole-2-thione, resulting in methylsulphinyl derivatives (Ma, Chen, Fan, Jia, & Zhang, 2018).

Crystallography and Molecular Structure

  • Crystal Structures : The crystal structures of derivatives of 4-chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride have been studied. For example, Ma et al. (2018) examined the crystal structures of its methylsulphinyl derivatives, providing insights into hydrogen bonding interactions (Ma et al., 2018).

Biological and Pharmaceutical Research

  • Pharmaceutical Manufacturing : Shi et al. (2015) developed a pharmaceutical manufacturing process for a compound derived from 4-chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride, demonstrating its relevance in drug synthesis (Shi, Chang, Grohmann, Kiesman, & Kwok, 2015).

Safety and Hazards

The safety data sheet for this compound indicates that it may cause severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it should be handled with care, using appropriate personal protective equipment.

properties

IUPAC Name

4-chloro-2-(chloromethyl)-3,5-dimethylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N.ClH/c1-5-4-11-7(3-9)6(2)8(5)10;/h4H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYOEPBKRIJNLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1Cl)C)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride

CAS RN

143016-68-6
Record name Pyridine, 4-chloro-2-(chloromethyl)-3,5-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143016-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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